Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate
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Overview
Description
Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly synthetic strategies are increasingly being adopted to enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pressure conditions to ensure the desired product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds .
Scientific Research Applications
Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as in the development of new materials
Mechanism of Action
The mechanism of action of Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline compound with antibacterial properties.
Isoxazole Derivatives: Various isoxazole derivatives are known for their biological activities, including analgesic, anti-inflammatory, and anticancer properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Properties
CAS No. |
82419-95-2 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 3-oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),5,7-tetraene-5-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)7-6-13-8-4-3-5-9-10(8)11(7)17-14-9/h6H,2-5H2,1H3 |
InChI Key |
MAGRQNTZWGCCNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2CCCC3=NOC1=C23 |
Origin of Product |
United States |
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